4-Bromo-3-cyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-cyclohexen-1-ol is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexenol, characterized by a bromine atom attached to the fourth carbon of the cyclohexene ring and a hydroxyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-cyclohexen-1-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as chromatography to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form 3-cyclohexen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-cyclohexen-1-one.
Reduction: Formation of 3-cyclohexen-1-ol.
Substitution: Formation of various substituted cyclohexenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antinociceptive properties.
Medicine: Studied for its potential therapeutic effects, particularly in pain management and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory effects. The compound may interact with receptors such as TRPV1, glutamate, and opioid receptors, contributing to its antinociceptive activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-cyclohexen-1-ol
- 4-Bromo-2-cyclohexen-1-ol
- 2-Bromo-3-cyclohexen-1-ol
Uniqueness
4-Bromo-3-cyclohexen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
1450812-67-5 |
---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
4-bromocyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h1,6,8H,2-4H2 |
InChI Key |
JTROYVYRIYPSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.